

5-Nitrobenzo[d]isothiazol-3-amine chemical properties

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Compound of Interest

Compound Name: 5-Nitrobenzo[d]isothiazol-3-amine

Cat. No.: B3430556

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An In-Depth Technical Guide to the Chemical Properties and Applications of **5-Nitrobenzo[d]isothiazol-3-amine**

Abstract

5-Nitrobenzo[d]isothiazol-3-amine is a pivotal heterocyclic compound, distinguished by its nitro-functionalized benzisothiazole core. This molecule serves as a versatile scaffold in medicinal chemistry and a key intermediate in the synthesis of dyestuffs. The inherent chemical functionalities—a nucleophilic amino group, a heterocyclic isothiazole ring, and an electron-deficient aromatic system—provide a rich landscape for chemical modification and application development. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and emerging applications, with a primary focus on the 5-nitro-1,2-benzothiazol-3-amine isomer, which has garnered significant interest in drug discovery. We aim to provide researchers, chemists, and drug development professionals with field-proven insights and robust protocols to effectively utilize this compound in their work.

Chemical Identity and Isomerism

A critical point of clarification for researchers is the existence of two primary constitutional isomers, which differ in the arrangement of the nitrogen and sulfur atoms within the five-membered ring. This distinction is crucial as it affects the compound's electronic properties, reactivity, and biological activity.

- 5-nitro-1,2-benzothiazol-3-amine (CAS: 84387-89-3): This isomer is frequently documented in medicinal chemistry literature and is the focus of this guide.[\[1\]](#)
- 5-nitro-2,1-benzisothiazol-3-amine (CAS: 14346-19-1): This isomer is notable for its application as a diazonium salt precursor in the dye industry.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Figure 1: Comparison of the two primary isomers of **5-Nitrobenzo[d]isothiazol-3-amine**.

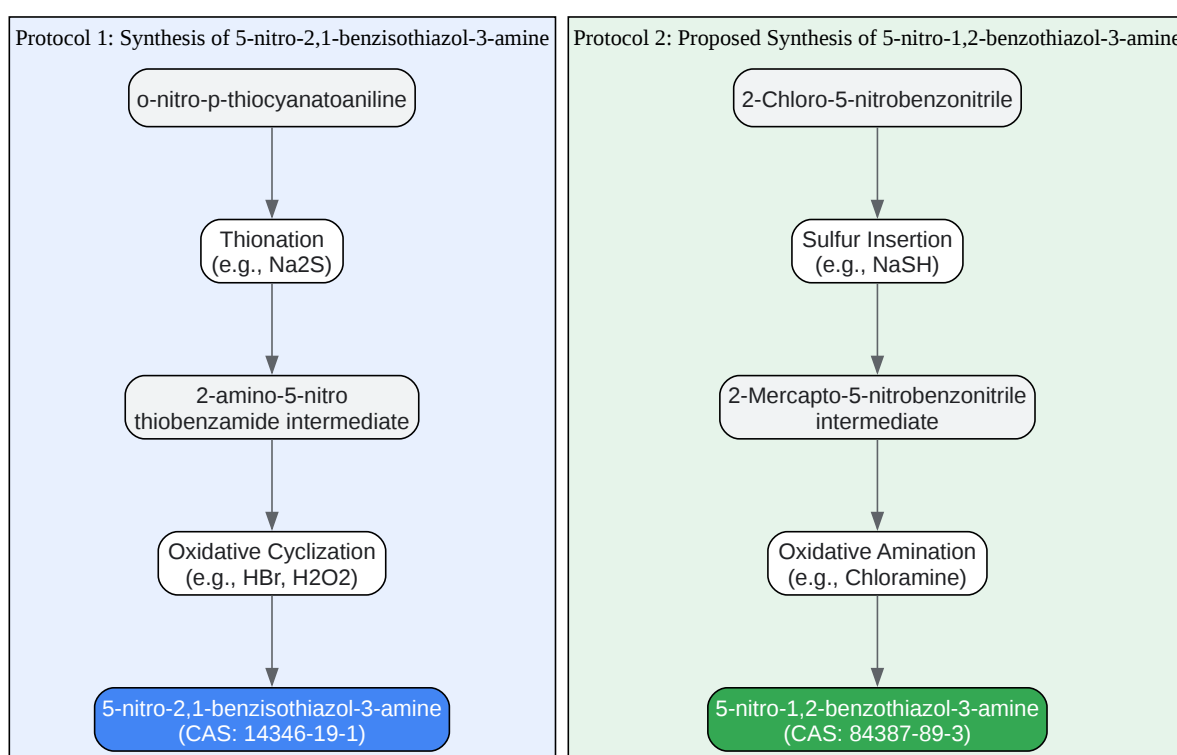
Core Physicochemical Properties

The following table summarizes the key physicochemical properties, primarily for the 1,2-benzothiazol isomer (CAS: 84387-89-3), unless otherwise noted.

Property	Value	Source(s)
IUPAC Name	5-nitro-1,2-benzothiazol-3-amine	[1]
CAS Number	84387-89-3	[1]
Synonyms	3-Amino-5-nitrobenzisothiazole; 3-Amino-5-nitrobenzo[d]isothiazole	[1]
Molecular Formula	C ₇ H ₅ N ₃ O ₂ S	[1] [2]
Molecular Weight	195.20 g/mol	[1] [2]
Appearance	Orange to red powder	
Melting Point	250 °C (decomposes)	[5]
Boiling Point	316.5 - 418.8 °C (Predicted)	[2]
pKa (Predicted)	5.13 - 6.54	[2]
Storage	Room temperature or 2-8°C, sealed, in a dry, dark place	[2]

Synthesis and Manufacturing Protocols

The synthesis of these isomers requires distinct strategic approaches. For the 2,1-isomer, a documented pathway exists for industrial applications. For the medically relevant 1,2-isomer, a plausible route can be designed based on established heterocyclic chemistry principles.



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Figure 2: High-level workflows for the synthesis of the two key isomers.

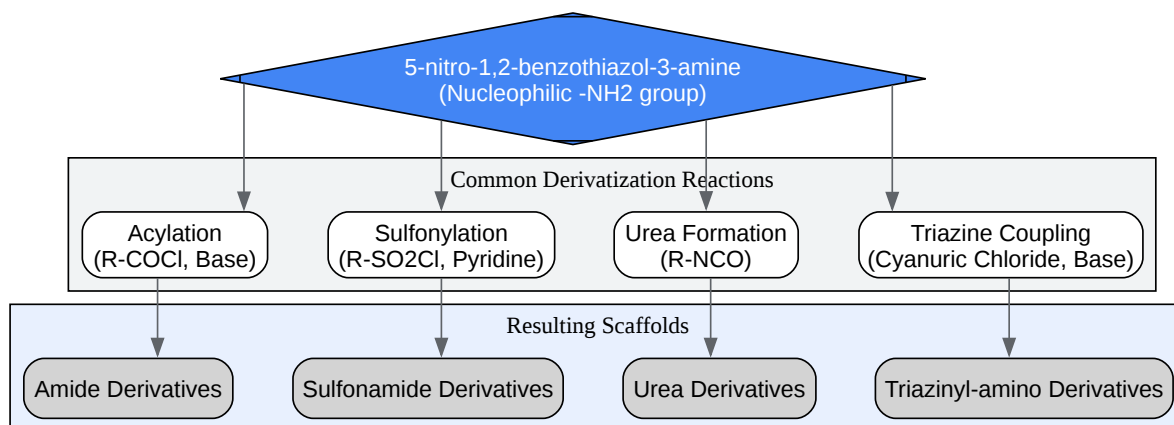
Experimental Protocol: Synthesis of 5-nitro-2,1-benzisothiazol-3-amine

This protocol is adapted from methodologies described for the production of dye intermediates. [\[3\]](#)

- **Thionation:** To a stirred solution of o-nitro-p-thiocyanatoaniline (1.0 eq) in a suitable solvent such as ethanol, add sodium sulfide (Na_2S , 1.1 eq) portion-wise at room temperature.
 - **Causality:** The sulfide anion acts as a sulfur source, converting the thiocyanate group into a thioamide functionality, which is the direct precursor for cyclization.
- **Reaction Monitoring:** Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Cyclization:** Upon completion, cool the reaction mixture to 0-5°C and add an oxidizing agent, such as a solution of hydrogen bromide and hydrogen peroxide, dropwise.
 - **Causality:** The oxidant facilitates the intramolecular cyclization via an electrophilic sulfur species, forming the isothiazole ring. The acidic conditions promote the reaction.
- **Workup:** Allow the mixture to warm to room temperature and stir for several hours. The product typically precipitates from the solution.
- **Purification:** Filter the solid product, wash thoroughly with water to remove inorganic salts, and then with cold ethanol. Dry under vacuum to yield 5-nitro-2,1-benzisothiazol-3-amine.

Chemical Reactivity and Derivatization

The synthetic utility of 5-nitro-1,2-benzothiazol-3-amine stems primarily from the nucleophilic character of its exocyclic amino group at the 3-position. This site is readily derivatized, allowing for the construction of diverse molecular libraries for screening.



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Sources

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